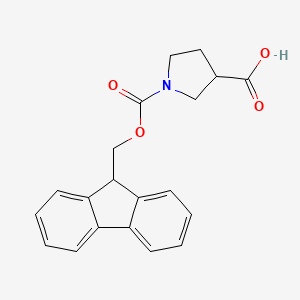
Fmoc-1-ピロリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fmoc-1-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein interactions and functions.
Industry: The compound is used in the large-scale production of peptides for pharmaceutical applications.
作用機序
Target of Action
Fmoc-1-pyrrolidine-3-carboxylic acid is primarily used in the field of proteomics research . The compound’s primary targets are the amino acids in peptide chains. It plays a crucial role in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound is an amino acid derivative that contains a 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group serves as a protective group for the N-terminus of an amino acid during peptide synthesis . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis . The Fmoc group can be removed using a base such as pyrrolidine , allowing the next amino acid to be added to the peptide chain .
Biochemical Pathways
The primary biochemical pathway involved is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain .
Pharmacokinetics
Its adme properties would be influenced by factors such as its molecular weight (33737 g/mol) and its chemical structure .
Result of Action
The result of the action of Fmoc-1-pyrrolidine-3-carboxylic acid is the successful synthesis of peptide chains. By protecting the N-terminus of the amino acid during synthesis, it allows for the sequential addition of amino acids to form the desired peptide .
Action Environment
The action of Fmoc-1-pyrrolidine-3-carboxylic acid is influenced by the solvent environment. This means that the compound can function effectively in less polar solvent mixtures that also favor coupling reactions .
準備方法
The synthesis of Fmoc-1-pyrrolidine-3-carboxylic acid typically involves a multi-step process starting with commercially available starting materials. This process often employs reagents such as piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate and N-butylpyrrolidone/1,3-dioxolane .
化学反応の分析
Fmoc-1-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong bases like piperidine.
Coupling Reactions: It is frequently used in solid-phase peptide synthesis (SPPS), where it participates in amide bond formation.
Common reagents used in these reactions include piperidine for Fmoc removal and various solvents like dimethyl sulfoxide/ethyl acetate . Major products formed from these reactions are typically peptides and other amino acid derivatives .
類似化合物との比較
Fmoc-1-pyrrolidine-3-carboxylic acid can be compared to other similar compounds such as:
(S)-1-Boc-3-pyrrolidinecarboxylic acid: This compound also serves as a protecting group but is used under different conditions.
Fmoc-1-piperidine-3-carboxylic acid: Another similar compound used in peptide synthesis.
The uniqueness of Fmoc-1-pyrrolidine-3-carboxylic acid lies in its stability under acidic conditions and its efficient removal under basic conditions, making it highly suitable for SPPS .
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMYYOQAAUXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411210 |
Source


|
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-89-3 |
Source


|
| Record name | Fmoc-1-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
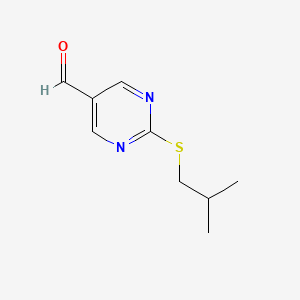
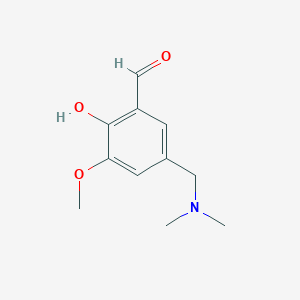
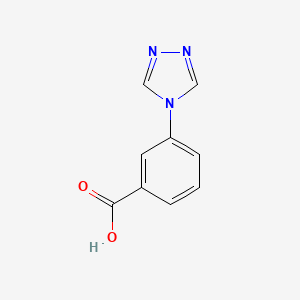
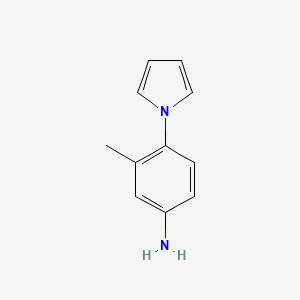
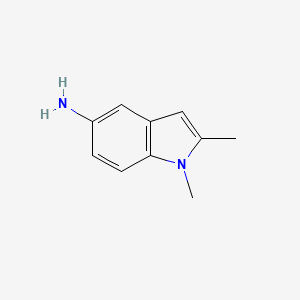
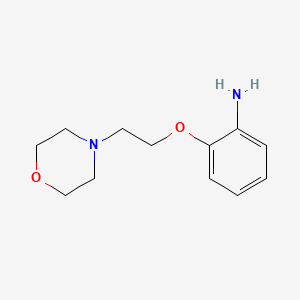

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)
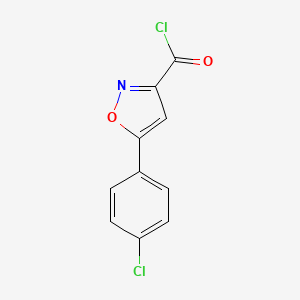
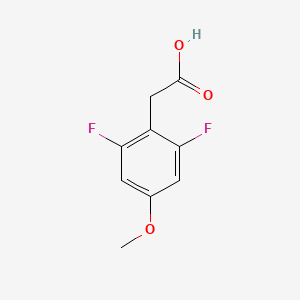
![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)
![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

